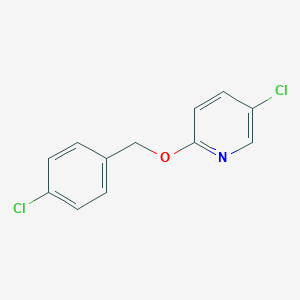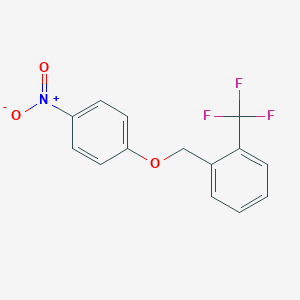![molecular formula C12H15Cl2N5S B275796 N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DTTA, is a compound that has been studied extensively in scientific research due to its unique properties. This compound has been found to have a variety of potential applications in the fields of medicine, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is complex and not fully understood. However, studies have shown that N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine works by interfering with the DNA replication process in cells. Specifically, N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine inhibits the activity of an enzyme called topoisomerase II, which is involved in the unwinding and rewinding of DNA during replication. By inhibiting this enzyme, N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine prevents the replication of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been found to have a variety of biochemical and physiological effects. Studies have shown that N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can induce apoptosis, or programmed cell death, in cancer cells. This makes N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine a potential candidate for the development of new cancer treatments. Additionally, N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its specificity. N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been found to be highly selective for certain enzymes and receptors, which makes it a valuable tool for studying the activity of these targets. Additionally, N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic.
One of the main limitations of using N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its complexity. The synthesis of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of research that shows promise is the development of new cancer treatments based on N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine and its potential applications in other areas of medicine and pharmacology. Finally, more research is needed to optimize the synthesis of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine and improve its purity and yield.
Synthesemethoden
The synthesis of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a complex process that involves several steps. The starting material for the synthesis is 2,6-dichlorobenzyl chloride, which is reacted with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This compound is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the final product, N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. The synthesis of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied in scientific research due to its potential applications in medicine, biochemistry, and pharmacology. One of the most promising applications of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is in the field of cancer research. Studies have shown that N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has the ability to inhibit the growth of cancer cells by interfering with their DNA replication process. This makes N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine a potential candidate for the development of new cancer treatments.
Another potential application of N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is in the field of neuroscience. Studies have shown that N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C12H15Cl2N5S |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
N-[(2,6-dichlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H15Cl2N5S/c1-19-12(16-17-18-19)20-7-3-6-15-8-9-10(13)4-2-5-11(9)14/h2,4-5,15H,3,6-8H2,1H3 |
InChI-Schlüssel |
WLWCXGFLWHJBJI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)

![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)